molecular formula C6H9NO2 B167588 Ethyl 3-cyanopropanoate CAS No. 10137-67-4

Ethyl 3-cyanopropanoate

Cat. No.: B167588
CAS No.: 10137-67-4
M. Wt: 127.14 g/mol
InChI Key: BFSBTNGKMMFQNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-cyanopropanoate can be synthesized through the esterification of 3-cyanopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous esterification process, where 3-cyanopropanoic acid and ethanol are fed into a reactor containing an acid catalyst. The product is then distilled to achieve the desired purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Ethyl 3-cyanopropanoate is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the manufacture of polymers, resins, and plasticizers

Mechanism of Action

The mechanism of action of ethyl 3-cyanopropanoate involves its interaction with various molecular targets depending on the reaction it undergoes. For instance, in ester hydrolysis, the compound is cleaved by esterases to form 3-cyanopropanoic acid and ethanol. In reduction reactions, the cyano group is converted to an amine group through the addition of hydrogen atoms .

Comparison with Similar Compounds

    Methyl 3-cyanopropanoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-cyanopropanoate: Similar structure but with the cyano group at the second carbon instead of the third.

    Ethyl 3-cyanobutanoate: Similar structure but with an additional carbon in the chain.

Uniqueness: this compound is unique due to its specific placement of the cyano group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to its analogs .

Properties

IUPAC Name

ethyl 3-cyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-9-6(8)4-3-5-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSBTNGKMMFQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143876
Record name Ethyl 3-cyanopropanoate
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10137-67-4
Record name Propanoic acid, 3-cyano-, ethyl ester
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Record name Ethyl 3-cyanopropanoate
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Record name 10137-67-4
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Record name Ethyl 3-cyanopropanoate
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Record name ethyl 3-cyanopropanoate
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Record name ETHYL 3-CYANOPROPANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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